1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
Description
The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one features a propan-1-one backbone substituted with two phenyl groups at the 3-position and an azetidine ring at the 1-position. Key structural elements include:
- 3,3-diphenylpropan-1-one core: Imparts rigidity and aromatic interactions.
- Azetidine moiety: A four-membered heterocycle offering conformational flexibility and metabolic stability.
- Isobutylsulfonyl group: Increases solubility via polar sulfonyl groups while maintaining moderate lipophilicity from the isobutyl chain.
This compound’s design is rooted in medicinal chemistry strategies targeting enzyme inhibition or receptor modulation, as seen in analogs with similar scaffolds .
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-17(2)16-27(25,26)20-14-23(15-20)22(24)13-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNPCIWZDRCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.
Attachment of the Diphenylpropanone Moiety: The final step involves the coupling of the azetidine derivative with a diphenylpropanone precursor, which can be achieved through various coupling reactions such as Suzuki–Miyaura cross-coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to form alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: The compound’s functional groups can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diphenylpropanone moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
Table 1: Structural Comparison of Propan-1-one Derivatives
Key Observations :
Key Observations :
Key Observations :
Spectroscopic Data Comparison
Table 4: NMR and IR Spectral Features
Key Observations :
- The target compound’s sulfonyl group would introduce distinct S=O IR stretches (~1,300–1,400 cm⁻¹) and downfield shifts in NMR due to electron-withdrawing effects .
Biological Activity
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound with significant biological activity, particularly in the context of pharmacological research. This compound features an azetidine ring and a diphenylpropanone structure, which contribute to its unique interactions with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C19H28N2O4S. The compound exhibits a complex structure that allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 364.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The sulfonyl group may enhance binding affinity to certain enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer proliferation by interacting with receptors or secondary messengers.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies on related diphenylpropanones have shown potential in inhibiting tumor growth in xenograft models. While specific data on this compound's antitumor efficacy is limited, the structural similarities suggest potential in this area.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of related compounds indicate that they may inhibit cyclooxygenase (COX) enzymes. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting a similar potential for this compound.
Case Studies
One relevant case study involved a structurally similar compound that demonstrated significant COX-2 inhibition, leading to reduced inflammation in animal models. The findings suggest that the azetidine moiety in this compound could similarly modulate inflammatory responses.
Toxicity and Safety Profile
Research on related azetidine compounds has highlighted the importance of evaluating toxicity alongside efficacy. Toxicity studies are essential for understanding the safety profile of new compounds before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
